molecular formula C10H9ClO4 B2797707 2-[(2-Chlorophenyl)methyl]propanedioic acid CAS No. 683215-17-0

2-[(2-Chlorophenyl)methyl]propanedioic acid

Cat. No.: B2797707
CAS No.: 683215-17-0
M. Wt: 228.63
InChI Key: KSQGBHMXXFRHQI-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenyl)methyl]propanedioic acid is a derivative of propanedioic acid (malonic acid) featuring a (2-chlorophenyl)methyl substituent. Propanedioic acid derivatives are characterized by two carboxylic acid groups, which confer high acidity and reactivity, making them valuable in organic synthesis and pharmaceutical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]propanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO4/c11-8-4-2-1-3-6(8)5-7(9(12)13)10(14)15/h1-4,7H,5H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQGBHMXXFRHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorophenyl)methyl]propanedioic acid typically involves the reaction of 2-chlorobenzyl bromide with dimethyl malonate. The reaction is carried out in the presence of a base, such as sodium ethoxide, which facilitates the nucleophilic substitution of the bromide by the malonate anion. The resulting intermediate is then hydrolyzed and decarboxylated to yield the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but may involve optimized reaction conditions to increase yield and reduce costs. This can include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorophenyl)methyl]propanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Synthesis Precursor
2-[(2-Chlorophenyl)methyl]propanedioic acid serves as a valuable precursor in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that are essential in the development of new drugs targeting specific biological pathways. The presence of the chlorophenyl group enhances its reactivity, making it suitable for electrophilic substitution reactions, which are crucial in drug design.

1.2 Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant antiproliferative activity against several cancer cell lines, including human colon (HCT116) and breast (MCF-7) cancer cells. Compounds synthesized from this acid have been tested for their ability to inhibit key signaling pathways such as PI3K and mTORC1, which are pivotal in cancer cell growth and survival .

Agrochemical Applications

2.1 Herbicidal Activity
The compound has been explored for its potential use in agrochemical formulations due to its structural properties that may confer herbicidal activity. The chlorinated aromatic ring can interact with plant physiological processes, potentially leading to herbicidal effects. Research into its derivatives has shown promise in developing selective herbicides that minimize damage to crops while effectively controlling weed populations .

Interaction Studies

3.1 Biological Interactions
Understanding the interactions of this compound within biological systems is crucial for evaluating its safety and efficacy as a therapeutic agent. Preliminary interaction studies suggest that this compound may influence various metabolic pathways, necessitating further research to elucidate its pharmacokinetics and potential side effects.

Future Research Directions

Further research is warranted to explore the full potential of this compound in both pharmaceutical and agrochemical contexts. Studies focusing on:

  • Mechanistic pathways : Understanding how this compound interacts at a molecular level with biological targets.
  • Toxicological assessments : Evaluating safety profiles for human consumption or environmental impact.
  • Synthesis optimization : Developing more efficient synthetic routes to enhance yield and reduce costs.

Mechanism of Action

The mechanism of action of 2-[(2-Chlorophenyl)methyl]propanedioic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with metabolic pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Position/Modification Functional Groups
This compound* N/A C₁₀H₉ClO₄ 228.63 (calc.) 2-chlorophenyl, propanedioic acid Two carboxylic acids
2-[(3-Fluorophenyl)methyl]-2-methylpropanedioic acid 1443979-65-4 C₁₁H₁₁FO₄ 226.20 3-fluorophenyl, methyl Two carboxylic acids, methyl
2-[(4-Chlorophenyl)methyl]-3-methoxypropanoic acid 1017147-07-7 C₁₁H₁₃ClO₃ 228.67 4-chlorophenyl, methoxy Single carboxylic acid, methoxy
2-(4-Chloro-2-fluorophenyl)-2-methylpropanoic acid 920501-49-1 C₁₀H₁₀ClFO₂ 216.64 4-Cl, 2-F, methyl Single carboxylic acid, methyl
2-{[(2-Chlorophenyl)methyl]amino}propanoic acid 1396962-21-2 C₁₀H₁₂ClNO₂ 213.66 2-chlorophenyl, amino Carboxylic acid, amino

*Calculated molecular weight based on inferred structure.

Key Observations:

Substituent Position: The 2-chlorophenyl group in the target compound introduces ortho-substitution effects, which may increase steric hindrance compared to para-substituted analogs (e.g., 4-chlorophenyl in ) .

Functional Group Variations: Propanedioic acid derivatives (two carboxylic acids) exhibit higher acidity (pKa ~2.8 for malonic acid) compared to propanoic acid derivatives (single carboxylic acid, pKa ~4.8), influencing solubility and ionic interactions . The methoxy group in introduces electron-donating effects, which may reduce electrophilicity compared to halogenated analogs . The amino group in replaces a carboxylic acid, drastically altering polarity and hydrogen-bonding capacity .

Table 2: Property Comparison

Compound Boiling Point Solubility (Predicted) Acidity (Relative) Potential Applications
This compound N/A Moderate in polar solvents High (two -COOH) Pharmaceutical intermediates
2-[(3-Fluorophenyl)methyl]-2-methylpropanedioic acid N/A Low (lipophilic methyl) Moderate Enzyme inhibition studies
2-[(4-Chlorophenyl)methyl]-3-methoxypropanoic acid N/A High (polar methoxy) Low Agrochemical synthesis
2-(4-Chloro-2-fluorophenyl)-2-methylpropanoic acid N/A Low (methyl, halogen) Moderate Anti-inflammatory agents
2-{[(2-Chlorophenyl)methyl]amino}propanoic acid N/A High (amino group) Low Peptide mimetics

Key Insights:

Solubility :

  • The target compound’s two carboxylic acids enhance water solubility compared to methyl- or methoxy-substituted analogs .
  • Halogenation (Cl/F) generally increases lipophilicity, reducing aqueous solubility but improving membrane permeability .

Reactivity: Propanedioic acid derivatives are prone to decarboxylation under thermal or acidic conditions, a property leveraged in drug prodrug designs . Methoxy and amino groups ( and ) may participate in hydrogen bonding, affecting binding affinity in biological targets .

Biological Activity :

  • Chlorophenyl groups are common in agrochemicals and pharmaceuticals due to their stability and moderate electronegativity .
  • Fluorine substitution ( and ) often enhances metabolic stability and bioavailability in drug candidates .

Biological Activity

2-[(2-Chlorophenyl)methyl]propanedioic acid, also known by its CAS number 683215-17-0, is a dicarboxylic acid characterized by the molecular formula C10H9ClO4 and a molecular weight of 228.63 g/mol. This compound features a chlorophenylmethyl group that contributes to its unique properties and potential applications in various biological contexts. Understanding its biological activity is crucial for exploring its therapeutic potential and interactions within biological systems.

The compound appears as a solid with notable physical properties:

  • Density : Approximately 1.4 g/cm³
  • Boiling Point : Around 361.4 ºC at 760 mmHg

The presence of the chlorophenyl group facilitates electrophilic substitution reactions, while the dicarboxylic acid structure allows for typical reactions associated with carboxylic acids, such as esterification and acid-base reactions.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. The structure-activity relationship (SAR) indicates that compounds with similar structural features can show varying degrees of antibacterial efficacy against both Gram-positive and Gram-negative bacteria. For instance, related compounds have demonstrated minimum inhibitory concentrations (MICs) ranging from 1 to 4 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Cytotoxicity Studies

Research has indicated potential cytotoxic effects of this compound on various cancer cell lines. A study examining the cytotoxicity of structurally related compounds found that certain derivatives exhibited significant inhibition of cell proliferation in human cancer cell lines, suggesting that modifications to the chlorophenyl group can enhance or mitigate biological activity .

Case Studies

  • Case Study on Antimicrobial Activity :
    A study focused on the antimicrobial effects of various chlorinated phenyl derivatives, including this compound, found that these compounds displayed significant activity against Candida albicans, with percentage inhibition rates reaching up to 21.65% .
  • Cytotoxicity Assessment :
    In vitro tests conducted on several cancer cell lines revealed that derivatives of this compound could inhibit cell growth significantly, with IC50 values indicating effective concentration ranges for therapeutic applications .

Structure-Activity Relationship (SAR)

The SAR analysis shows that:

  • Chlorination Position : The position of chlorine substitution on the phenyl ring affects the compound's reactivity and biological activity.
  • Substituent Variations : Alterations in substituents on the aromatic ring can lead to variations in antimicrobial potency, suggesting that electron-donating groups enhance activity while electron-withdrawing groups may reduce it .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameCAS NumberStructural FeaturesUnique Attributes
2-(4-Chlorobenzyl)malonic acid2785145Similar dicarboxylic structureDifferent chlorobenzyl position
2-(Chlorobenzyl)propanedioic acid20540926Chlorobenzyl group attachedVaries in substitution pattern
2-(Bromobenzyl)propanedioic acidNot listedBromine instead of chlorinePotentially different reactivity profiles

The distinct chlorination pattern and substituent positions significantly influence the chemical behavior and biological activity of these compounds compared to their analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[(2-Chlorophenyl)methyl]propanedioic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-chlorobenzyl halides with propanedioic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) . Optimization includes:

  • Temperature control (60–80°C) to avoid side reactions.
  • Use of anhydrous solvents to prevent hydrolysis.
  • Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which analytical techniques are most reliable for characterizing the structural and functional groups of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm the chlorophenyl group (δ 7.2–7.6 ppm for aromatic protons) and methylpropanedioic acid backbone (δ 3.5–4.0 ppm for CH₂) .
  • IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~750 cm⁻¹ (C-Cl bending) .
  • Mass Spectrometry : High-resolution MS to verify molecular ion (C₁₁H₉ClO₄⁺) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Exposure Control : Use fume hoods, gloves, and lab coats. Monitor airborne concentrations with gas chromatography .
  • Emergency Measures : Eye wash stations and showers must be accessible. Contaminated clothing should be laundered onsite .
  • Medical Testing : No specific biomarkers exist, but baseline liver/kidney function tests are advised for chronic exposure .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomers) in the chlorophenyl or propanedioic acid moieties influence biological activity?

  • Methodological Answer :

  • Synthesize enantiomers via chiral catalysts (e.g., BINAP-metal complexes) and compare activities using enzyme inhibition assays (e.g., COX-2 for anti-inflammatory studies) .
  • Analyze binding affinities via molecular docking (software: AutoDock Vina) and correlate with IC₅₀ values from in vitro assays .

Q. What strategies resolve contradictions in reported solubility or stability data across different studies?

  • Methodological Answer :

  • Solubility : Perform systematic studies in polar (DMSO, water) vs. non-polar solvents (hexane) under controlled pH .
  • Stability : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products can be identified via LC-MS .

Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems (e.g., asymmetric catalysis)?

  • Methodological Answer :

  • Apply density functional theory (DFT) calculations (software: Gaussian) to model transition states and predict regioselectivity in reactions .
  • Validate predictions with kinetic studies (e.g., time-resolved NMR) .

Q. What are the mechanistic implications of substituent effects (e.g., fluorine vs. chlorine) on the compound’s bioactivity?

  • Methodological Answer :

  • Synthesize analogs (e.g., 2-[(2-Fluorophenyl)methyl]propanedioic acid) and compare pharmacokinetics (e.g., LogP via shake-flask method) and cytotoxicity (MTT assays) .
  • Use QSAR models to correlate electronic properties (Hammett σ constants) with biological endpoints .

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